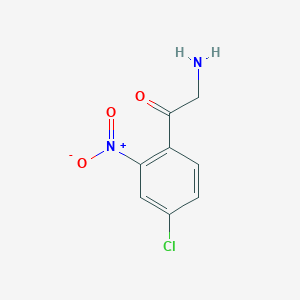
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and a methylpropanal group at position 4
Vorbereitungsmethoden
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method allows for the selective introduction of amine groups at specific positions on the pyridazine ring, leading to the formation of the desired compound . The reaction conditions typically involve the use of microwave irradiation, which accelerates the reaction and improves the yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to specific physiological effects. The exact molecular targets and pathways involved vary depending on the compound’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropan-1-ol:
3,6-Dichloropyridazin-4-Amine: This compound has an amine group at position 4, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8Cl2N2O |
|---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
2-(3,6-dichloropyridazin-4-yl)-2-methylpropanal |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,4-13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
RWFCKXCISJNZQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1=CC(=NN=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


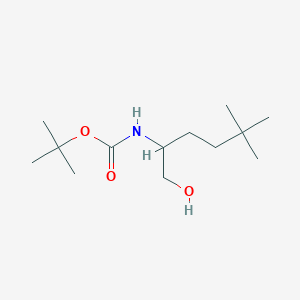
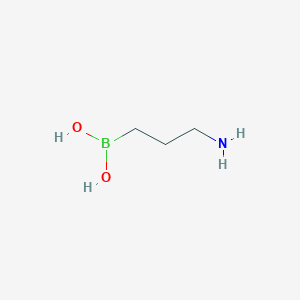
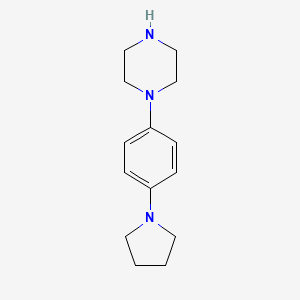

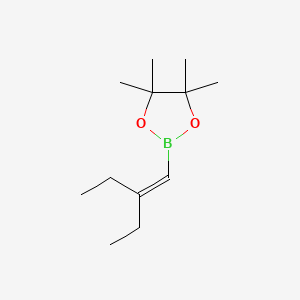
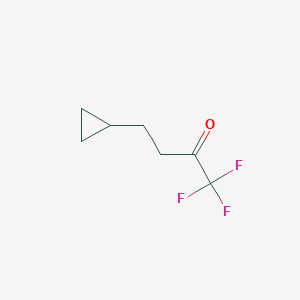

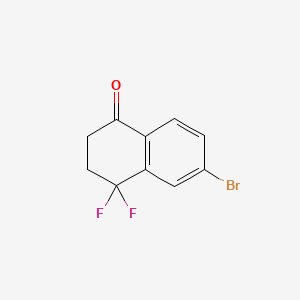
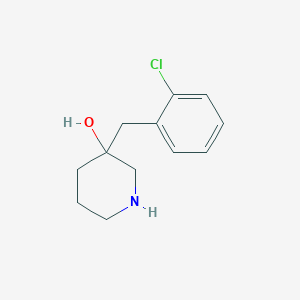
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)

